Cas no 1805855-71-3 (3-(3-Chloropropanoyl)-5-ethylmandelic acid)
3-(3-Chloropropanoyl)-5-ethylmandelic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-Chloropropanoyl)-5-ethylmandelic acid
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- Inchi: 1S/C13H15ClO4/c1-2-8-5-9(11(15)3-4-14)7-10(6-8)12(16)13(17)18/h5-7,12,16H,2-4H2,1H3,(H,17,18)
- InChI Key: VVRDHUAHXFDYJE-UHFFFAOYSA-N
- SMILES: ClCCC(C1C=C(C(C(=O)O)O)C=C(CC)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 305
- XLogP3: 1.8
- Topological Polar Surface Area: 74.6
3-(3-Chloropropanoyl)-5-ethylmandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023938-1g |
3-(3-Chloropropanoyl)-5-ethylmandelic acid |
1805855-71-3 | 97% | 1g |
1,445.30 USD | 2021-06-18 |
3-(3-Chloropropanoyl)-5-ethylmandelic acid Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on 3-(3-Chloropropanoyl)-5-ethylmandelic acid
Professional Introduction to 3-(3-Chloropropanoyl)-5-ethylmandelic Acid (CAS No. 1805855-71-3)
3-(3-Chloropropanoyl)-5-ethylmandelic acid, with the chemical identifier CAS No. 1805855-71-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural properties, has garnered attention for its potential applications in drug development and biochemical research. The presence of both a 3-chloropropanoyl group and an ethylmandelic acid moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The structural framework of 3-(3-Chloropropanoyl)-5-ethylmandelic acid includes a carboxylic acid functional group, a chlorinated alkanoyl chain, and an ethyl mandelate side chain. This combination of functional groups not only contributes to its reactivity but also opens up possibilities for diverse chemical modifications. The compound’s solubility profile and stability under various conditions further enhance its utility in synthetic chemistry and medicinal applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, metabolic diseases, and inflammatory conditions. 3-(3-Chloropropanoyl)-5-ethylmandelic acid has emerged as a promising candidate in this context. Its ability to interact with specific enzymes and receptors has been explored in preclinical studies, suggesting potential therapeutic benefits.
One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological properties. For instance, modifications to the 3-chloropropanoyl group have led to the creation of compounds with improved bioavailability and target specificity. Similarly, alterations to the ethylmandelic acid moiety have resulted in derivatives with enhanced binding affinity to certain biological targets.
The compound’s potential in drug development has been further supported by computational studies that predict its interaction with various biological targets. These studies have identified key pockets on enzymes and receptors where 3-(3-Chloropropanoyl)-5-ethylmandelic acid can bind, providing insights into its mechanism of action. Such findings are crucial for designing next-generation drugs that are more effective and have fewer side effects.
Moreover, the synthesis of 3-(3-Chloropropanoyl)-5-ethylmandelic acid has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to minimize byproduct formation and improve overall efficiency. These advancements have not only facilitated research but also made the compound more accessible for industrial applications.
In the realm of biochemical research, this compound has been used as a tool molecule to study enzyme kinetics and metabolic pathways. Its unique structural features allow researchers to probe specific interactions within biological systems, providing valuable insights into disease mechanisms. Such studies are essential for developing targeted therapies that address the root causes of various diseases.
The future prospects of 3-(3-Chloropropanoyl)-5-ethylmandelic acid are promising, with ongoing research exploring its potential in treating a wide range of conditions. As our understanding of biological systems continues to evolve, so does the potential for this compound to contribute to medical breakthroughs. Its versatility as a synthetic intermediate ensures that it will remain a valuable asset in pharmaceutical chemistry for years to come.
In conclusion, 3-(3-Chloropropanoyl)-5-ethylmandelic acid (CAS No. 1805855-71-3) is a multifaceted compound with significant implications in drug development and biochemical research. Its unique structure, combined with its reactivity and stability, makes it an ideal candidate for synthesizing novel pharmacologically active molecules. As research progresses, we can expect even more innovative applications for this compound in addressing global health challenges.
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